Technical Whitepaper: Chemical Profile and Stability of 4,5-Dichloro-3-methoxypyridazine
Technical Whitepaper: Chemical Profile and Stability of 4,5-Dichloro-3-methoxypyridazine
The following technical guide details the chemical properties, stability profile, and reactivity of 4,5-Dichloro-3-methoxypyridazine , designed for researchers and drug development professionals.
Executive Summary
4,5-Dichloro-3-methoxypyridazine (CAS 111232-37-2) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical agents.[1] Its value lies in the differential reactivity of its two chlorine atoms (C4 and C5) and the labile nature of the methoxy group under acidic conditions. This guide provides a definitive analysis of its physicochemical properties, regioselective reactivity, and stability protocols to ensure reproducible experimental outcomes.
Physicochemical Characterization
The compound is an electron-deficient heteroaromatic system. The presence of the methoxy group at C3 breaks the symmetry of the pyridazine ring, creating distinct electronic environments for the chlorines at C4 and C5.
Table 1: Core Chemical Properties
| Property | Value/Description |
| CAS Number | 111232-37-2 |
| IUPAC Name | 4,5-Dichloro-3-methoxypyridazine |
| Molecular Formula | |
| Molecular Weight | 179.00 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Low solubility in water |
| Melting Point | < 100 °C (Distinct from the hydrolysate 4,5-dichloro-3(2H)-pyridazinone which melts at ~204°C) |
| Storage | -20°C, Desiccated, Protected from light |
Reactivity Profile & Regioselectivity
Understanding the regiochemistry of 4,5-dichloro-3-methoxypyridazine is critical for scaffold diversification. The molecule undergoes Nucleophilic Aromatic Substitution (
Mechanism of Regioselectivity
In the pyridazine ring, the nitrogen atoms (N1, N2) are electron-withdrawing, activating the ring towards nucleophiles.
-
C3-Methoxy Effect: The methoxy group is an Electron Donating Group (EDG) by resonance (+M). This donation increases electron density primarily at the adjacent C4 position and the para C6 position.
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Steric & Electronic Result: The increased electron density at C4 deactivates it relative to C5. Consequently, C5 is the most electrophilic site and the primary target for the first equivalent of a nucleophile (e.g., amines, thiols).
Experimental Implication
-
Reaction with Amines: Treatment with 1 equivalent of a primary amine typically yields the 5-amino-4-chloro-3-methoxypyridazine derivative.
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Forcing Conditions: High temperatures or excess nucleophile will displace the second chlorine at C4, leading to 4,5-disubstituted products.
Visualization: Reactivity Pathways
The following diagram illustrates the divergent pathways based on reaction conditions.
Figure 1: Reaction pathways showing acid-catalyzed hydrolysis and regioselective
Stability Assessment & Handling
The stability of 4,5-Dichloro-3-methoxypyridazine is compromised by two main factors: hydrolytic lability of the methylether and photolytic sensitivity of the N-N bond.
Hydrolytic Instability
The C3-methoxy bond is susceptible to cleavage under acidic conditions.
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Mechanism: Protonation of N2 facilitates the nucleophilic attack of water at C3, releasing methanol and tautomerizing to the thermodynamically stable 4,5-dichloro-3(2H)-pyridazinone (CAS 932-22-9).
-
Protocol Warning: Avoid using strong mineral acids (HCl, H2SO4) during workup unless conversion to the pyridazinone is desired. Use buffered aqueous solutions (pH 6-8) for quenching reactions.
Thermal and Photostability
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Thermal: Stable at room temperature for short periods, but prolonged exposure to heat (>40°C) can accelerate degradation.
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Light: Pyridazines absorb in the UV region. Store in amber vials to prevent photo-degradation or dimerization.
Synthesis & Experimental Protocols
For researchers requiring high-purity material, the synthesis typically proceeds from mucochloric acid.
Synthetic Route[6]
-
Cyclization: Mucochloric acid + Hydrazine
4,5-Dichloro-3(2H)-pyridazinone. -
O-Methylation: 4,5-Dichloro-3(2H)-pyridazinone + Methylating Agent (MeI or DMS)
4,5-Dichloro-3-methoxypyridazine.
Standard Operating Procedure (SOP): O-Methylation
Note: This protocol minimizes N-methylation by-products by using silver salts, though K2CO3 is a cheaper alternative that requires careful monitoring.
Reagents:
-
4,5-Dichloro-3(2H)-pyridazinone (1.0 eq)
-
Iodomethane (MeI) (1.2 eq)
-
Silver Carbonate (
) (0.6 eq) or (1.5 eq) -
Solvent: Benzene or Toluene (anhydrous)
Workflow:
-
Setup: Charge a flame-dried flask with the pyridazinone and anhydrous solvent under Argon.
-
Addition: Add the base (
or ). The suspension is stirred at room temperature for 15 minutes. -
Methylation: Add Iodomethane dropwise.
-
Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product (O-methyl) is typically less polar than the starting material.
-
Workup: Filter off inorganic salts through a Celite pad. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 0-20% EtOAc in Hexane).
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthetic workflow for generating the target compound.
References
-
ChemicalBook. (2025). 4,5-Dichloro-3-methoxypyridazine Properties and Suppliers.
-
MilliporeSigma. (2025). 4,5-Dichloro-3-hydroxypyridazine (Precursor) Product Data.
-
ChemScene. (2025). Product Information: 4,5-Dichloro-3-methoxypyridazine (CAS 111232-37-2).[1]
-
Organic Chemistry Portal. (2012). Synthesis of Imidazo[4,5-b]pyridines and Pyrazines via Pd-Catalyzed Amidation. (Context on heterocyclic reactivity).
-
BenchChem. (2025). Protocols for Amination of Chloropyridazines.
